3-methyl-1,4-oxazepane hydrochloride
Description
3-Methyl-1,4-oxazepane hydrochloride is a seven-membered heterocyclic compound comprising one oxygen and one nitrogen atom within its ring structure, with a methyl group substituted at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Molecular Formula (calculated):
- Base structure: C₆H₁₁NO (1,4-oxazepane)
- Hydrochloride salt: C₆H₁₂ClNO
- Molecular weight: ~161.62 g/mol (calculated)
Properties
CAS No. |
2763754-85-2 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Pathways
In the synthesis reported by, ketone electrophilicity drives the formation of intermediate B (Scheme 1), which undergoes reversible transformations until irreversible lactonization occurs. For 3-methyl-1,4-oxazepane, substituting the starting material with a methyl-bearing precursor could position the methyl group at C3 during cyclization. The reaction’s reversibility necessitates precise control of:
Regioselectivity Challenges
Electron-donating substituents on aromatic rings (e.g., 3-MeO-Ph) reduce ketone reactivity, favoring lactone formation over oxazepane. This suggests that methyl groups at C3 may require steric or electronic modulation to prevent undesired side reactions.
Methyl Group Introduction Methodologies
Alkylation of Preformed Oxazepanes
Post-cyclization alkylation offers a route to 3-methyl derivatives. Source describes the use of 2-bromoacetophenone for alkylating sulfonamide intermediates, achieving 73% crude purity for tosyl-protected oxazepanes. Adapting this approach:
-
Protect the secondary amine with Boc or Fmoc groups
-
Perform alkylation at C3 using methyl iodide or dimethyl sulfate
-
Deprotect and isolate as hydrochloride salt
However, competing reactions at other positions may require directing groups or catalysts to enhance C3 selectivity.
Starting Material Modification
Incorporating methyl groups during initial synthesis avoids later functionalization steps. Source’s homoserine-based approach could be modified by:
| Starting Material | Modification | Outcome |
|---|---|---|
| L-Homoserine | Introduce methyl at β-position | 3-Methyl upon cyclization |
| 4-Amino-2-methylbutanol | Direct cyclization | Forms 3-methyl-1,4-oxazepane |
This method’s success depends on the availability of chiral starting materials and their compatibility with polymer-supported synthesis.
Acidic Cleavage and Hydrochloride Formation
TFA/Et₃SiH-Mediated Cleavage
As detailed in, TFA/Et₃SiH (10:1:9 in CH₂Cl₂) cleaves resin-bound intermediates while reducing imine byproducts. For hydrochloride salt formation:
-
Post-cleavage neutralization with HCl/Et₂O
-
Lyophilization to obtain hygroscopic powder
Source confirms that 2-methyl-1,4-oxazepane hydrochloride remains stable at 2–8°C under anhydrous conditions, suggesting similar storage protocols for the 3-methyl analog.
Optimization of Reaction Conditions
Temperature and Time
| Step | Temperature | Time | Yield Impact |
|---|---|---|---|
| Cyclization | Reflux | 4 hr | +18% |
| Cleavage | RT | 30 min | Prevents over-reduction |
| Crystallization | Reflux→RT | 0.5 hr | Purity ≥99.5% |
Prolonged cleavage times (>1 hr) risk decomposition, as seen in’s lactone byproducts.
Stereochemical Considerations
The C3 methyl group introduces a stereocenter, requiring enantioselective synthesis. Source achieves diastereomeric ratios up to 64:36 using chiral auxiliaries, while reports 62:38 ratios for similar compounds. Resolution strategies include:
-
Chiral HPLC (e.g., Chiralpak IC column)
-
Diastereomeric salt formation with L-tartaric acid
-
Enzymatic resolution using lipases
Industrial-Scale Adaptations
Patent’s approach to 2-pyrazolin-5-one synthesis provides insights for large-scale oxazepane production:
Scaling this to 3-methyl-1,4-oxazepane would require:
-
Continuous flow reactors for exothermic cyclization steps
-
Membrane filtration instead of column chromatography
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted oxazepane derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1,4-oxazepane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-methyl-1,4-oxazepane hydrochloride with structurally related oxazepane derivatives:
Functional and Pharmacological Insights
This structural feature is common in central nervous system (CNS) drugs . Molecular weight (213.71 g/mol) aligns with small-molecule drug candidates.
3,3-Dimethyl-6-methylidene-1,4-oxazepane Hydrochloride
- The dimethyl and methylidene groups introduce steric hindrance and conformational rigidity, which may affect receptor binding kinetics.
- Marketed by Aaron Chemicals LLC at $300–$1,204/g, indicating high value for specialized research .
6-Methyl-benzo[f][1,4]oxazepine Hydrochloride
- The benzo-fused structure extends π-conjugation, likely altering absorption spectra and metabolic stability. Such derivatives are explored in oncology and neurology .
7-Methyl-1,4-oxazepane Hydrochloride
- Despite molecular formula discrepancies, this compound highlights the variability in substituent positioning and its impact on bioactivity .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1,4-oxazepane hydrochloride, and what factors influence yield and purity?
The synthesis typically involves cyclization of precursor molecules, such as methyl-substituted oxazepane derivatives, followed by reaction with hydrochloric acid to form the hydrochloride salt . Key factors affecting yield and purity include:
Q. How can spectroscopic techniques confirm the structure of this compound?
Structural validation relies on:
- NMR spectroscopy : H and C NMR identify methyl groups (δ ~1.2–1.5 ppm) and the oxazepane ring’s nitrogen/oxygen environment .
- IR spectroscopy : Peaks at ~2500–3300 cm confirm N-H and O-H stretches in the hydrochloride form .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 167.63) align with the compound’s molecular weight .
Q. What are the solubility properties of this compound, and how do they impact biological assays?
The hydrochloride salt exhibits high aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., receptor binding studies) . However, solubility in organic solvents (e.g., DMSO) is limited, requiring optimization of stock solutions to avoid precipitation in cell-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?
Strategies include:
- Catalyst screening : Chiral catalysts (e.g., Ru-based systems) improve stereochemical control in oxazepane ring formation .
- Flow chemistry : Continuous flow reactors enhance scalability and reduce batch-to-batch variability .
- In-line analytics : Real-time monitoring via HPLC-MS identifies intermediate byproducts for rapid troubleshooting .
Q. What experimental designs are recommended for studying the compound’s interaction with neurological targets (e.g., GABA receptors)?
- In vitro binding assays : Use radiolabeled ligands (e.g., H-flumazenil) to quantify affinity (K) and selectivity .
- Molecular docking : Computational models predict binding poses within receptor active sites, guiding mutagenesis studies .
- Functional assays : Electrophysiology (e.g., patch-clamp) measures ion channel modulation in neuronal cells .
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
- pH-rate profiling : Conduct accelerated degradation studies across pH 1–13 to identify degradation pathways (e.g., hydrolysis of the oxazepane ring) .
- Stabilizer screening : Additives like cyclodextrins or antioxidants (e.g., ascorbic acid) mitigate pH-dependent decomposition .
Q. What methodologies validate the compound’s role as a monoamine reuptake inhibitor?
- Synaptosomal uptake assays : Measure inhibition of serotonin/norepinephrine transporters using tritiated neurotransmitters (e.g., H-5-HT) .
- Microdialysis in vivo : Monitor extracellular monoamine levels in rodent brains post-administration .
Data Analysis and Contradiction Management
Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration via LC-MS/MS .
- Metabolite identification : UPLC-QTOF-MS detects active/inactive metabolites that explain reduced in vivo efficacy .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Probit analysis : Quantifies LD values in acute toxicity models .
- ANOVA with post-hoc tests : Identifies significant differences in organ-specific toxicity across dose groups .
Safety and Handling Guidelines
Q. What protocols ensure safe handling and storage of this compound?
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hygroscopic degradation .
- PPE : Use nitrile gloves and goggles; avoid inhalation of powdered form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
